2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide
Description
Properties
Molecular Formula |
C20H21ClN4O3S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide |
InChI |
InChI=1S/C20H21ClN4O3S/c1-24-18-7-3-2-6-17(18)23-19(24)13-22-20(26)15-9-8-14(12-16(15)21)25-10-4-5-11-29(25,27)28/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,22,26) |
InChI Key |
ZMDOBUIEGKHCRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(C=C(C=C3)N4CCCCS4(=O)=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-chlorobenzoyl chloride with 1-methyl-1H-benzimidazole in the presence of a base to form the corresponding benzamide intermediate. This intermediate is then reacted with a thiazinan-2-yl derivative under oxidative conditions to introduce the thiazinan-2-yl group and complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazinan-2-yl group can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced under specific conditions to modify the oxidation state of the sulfur atom in the thiazinan-2-yl group.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to nucleic acids or proteins, while the thiazinan-2-yl group can interact with sulfur-containing biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
c) N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 4)
- Molecular Formula : C₉H₇ClN₄O₂S₂
- Key Features: Cyano substituent increases electron-withdrawing effects, lowering melting point (285–286°C dec.) compared to Compound 2.
- Spectral Data : IR peak at 2235 cm⁻¹ (C≡N stretch) .
Substituent-Driven Variations
a) 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (Compound 35)
- Synthesis: Ring-opening of 2-thia-1-azabicyclo[3.1.0]hexane-2,2-dioxide with 4-bromo-3,5-dimethylphenol (66% yield).
- Relevance : Demonstrates the impact of bulky aryloxy substituents on thiazinane reactivity.
b) 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (Compound 40)
- Synthesis : Suzuki coupling with aryl boronic acids (74% yield).
Benzamide Derivatives with Heterocyclic Moieties
a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Molecular Interactions : Forms centrosymmetric dimers via N–H⋯N hydrogen bonds (2.06 Å).
Comparative Data Tables
Table 1: Structural and Physical Properties
*Estimated based on structural analogs; †Not reported in evidence; ‡Generic formula for aryl-substituted derivatives.
Table 2: Spectral Comparisons (IR and NMR)
*Inferred from analogs.
Research Findings and Implications
- Synthetic Challenges : The target compound’s benzimidazole group likely requires protective strategies (e.g., N-methylation) to avoid side reactions during sulfonamide formation .
- Biological Relevance: Benzimidazole derivatives are known protease inhibitors; the thiazinane-SO₂ group may enhance binding to cysteine residues .
- Thermal Stability: Methyl and cyano substituents in analogs (e.g., Compounds 2 and 4) correlate with higher decomposition temperatures, suggesting the target compound may exhibit similar stability .
Biological Activity
The compound 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.9 g/mol. The structural features include:
- A benzamide core.
- A thiazine derivative.
- A chloro substituent that enhances its reactivity.
These functional groups contribute to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yields and purity. The general synthetic pathway includes:
- Formation of the thiazine ring.
- Introduction of the chloro and benzamide functionalities.
- Final modifications to achieve the desired structure.
Antitumor Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:
- Case Study 1 : A series of benzimidazole derivatives were evaluated for their cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358). The compounds demonstrated IC50 values ranging from 0.85 to 6.75 µM, indicating strong potential for further development as antitumor agents .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been assessed:
- Case Study 2 : Benzamide derivatives showed promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing effective antibacterial properties comparable to established antibiotics .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The chloro group may facilitate nucleophilic attack by biological nucleophiles, leading to enzyme inhibition.
- DNA Binding : Studies suggest that similar compounds bind to DNA in the minor groove, disrupting replication and transcription processes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide | Structure | Known for antimicrobial activity |
| N-(4-fluorophenyl)-2-thiazolamine | Structure | Exhibits antitumor activity |
| N-(3-pyridinyl)-benzamide | Structure | Potential anti-inflammatory effects |
This comparison highlights the diversity within similar chemical frameworks while emphasizing the unique characteristics of our compound due to its specific functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
